2-Bromo-3-fluoro-4-hydroxybenzaldehyde
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Overview
Description
2-Bromo-3-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 4-hydroxybenzaldehyde. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 2-Bromo-3-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-3-hydroxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
Uniqueness
2-Bromo-3-fluoro-4-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQILOVRXGBDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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